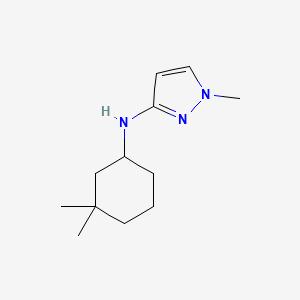

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17709770

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21N3 |

|---|---|

| Molecular Weight | 207.32 g/mol |

| IUPAC Name | N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14) |

| Standard InChI Key | VPCGYCXGQRUKMQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCC(C1)NC2=NN(C=C2)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine, reflects its structural components:

-

A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 3 with an amine group linked to a 3,3-dimethylcyclohexyl moiety.

-

A methyl group at position 1 of the pyrazole ring.

The three-dimensional conformation of the dimethylcyclohexyl group introduces steric effects that influence molecular interactions, as evidenced by computational modeling.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁N₃ | |

| Molecular Weight | 207.32 g/mol | |

| IUPAC Name | N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine | |

| SMILES Notation | CN1C=CC(=N1)NC2CC(CCC2C)(C)C | |

| InChI Key | InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14) |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves:

-

Cyclization: Formation of the pyrazole core via condensation of hydrazine derivatives with diketones or alkynes.

-

Amine Functionalization: Coupling the pyrazole intermediate with 3,3-dimethylcyclohexylamine under catalytic conditions.

Continuous flow reactors and automated systems are employed to enhance yield (typically >75%) and purity (>95%). Key parameters include:

-

Temperature: 80–120°C for cyclization.

-

Catalysts: Palladium or copper-based catalysts for coupling reactions.

Biological Activities and Mechanisms

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap post-exposure |

| Eye Exposure | Rinse with water for 15 minutes; seek medical aid |

| Inhalation | Use fume hoods or respirators in poorly ventilated areas |

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing:

-

Antibacterial Agents: Structural analogs show enhanced Gram-positive coverage.

-

Neurological Therapeutics: Potential dopamine receptor modulation due to lipophilic substituents.

Derivatization via oxidation (e.g., introducing hydroxyl groups) or alkylation (extending side chains) optimizes bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume